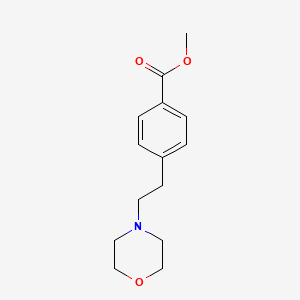
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a cyclopentene ring attached to the piperazine core, and a tert-butyl ester group, which provides steric hindrance and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentene derivatives and piperazine.
Reaction Steps: The cyclopentene derivative undergoes a substitution reaction with piperazine under acidic conditions to form the intermediate piperazine derivative.
Esterification: The intermediate is then treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the double bond in the cyclopentene ring.
Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include hydroxylated and carboxylated derivatives.
Reduced Derivatives: The reduced form of the cyclopentene ring.
Substituted Derivatives: Different alkyl or aryl groups attached to the piperazine nitrogen atoms.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases. Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxopiperazine-1-carboxylate: Similar structure but lacks the cyclopentene ring.
Cyclopentene derivatives: Piperazine analogs without the tert-butyl ester group.
Other piperazine derivatives: Various piperazines with different substituents on the ring.
Uniqueness: The presence of the cyclopentene ring and the tert-butyl ester group makes tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate unique compared to other piperazine derivatives. These structural features contribute to its stability and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)15-8-9-16(12(17)10-15)11-6-4-5-7-11/h4-5,11H,6-10H2,1-3H3 |
Clé InChI |
QWASSZUVHVSHDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)

![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)









